(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, substituted with chlorophenyl and methylphenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its antimicrobial properties against various bacterial and fungal strains. It is also investigated for its potential as an anti-inflammatory agent.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines. It is also being explored for its potential use in the treatment of inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of microbial and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. Additionally, the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- (5Z)-2-(3-chlorophenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-2-(4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one
- (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one
Uniqueness: The uniqueness of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenyl rings enhances its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a bioactive compound.
Properties
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-7-13(9-14(10)19)20-17-21-16(22)15(23-17)8-11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21,22)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHZYASMPVHLD-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.